molecular formula C10H11NO2 B1267537 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 3927-71-7

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No.: B1267537
CAS No.: 3927-71-7
M. Wt: 177.2 g/mol
InChI Key: HTTPGMNPPMMMOP-UHFFFAOYSA-N
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Description

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene ring system with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of indene with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Treatment of Hypoxia and Anoxemia

One of the primary applications of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid is in the treatment of hypoxic conditions. Research indicates that derivatives of this compound exhibit properties that improve symptoms associated with hypoxia and anoxia. They act as cerebral activators and have been shown to be effective in treating conditions such as amnesia and presbyophrenia .

Key Findings:

  • Mechanism: These compounds enhance oxygen utilization in tissues and reduce the effects of active oxygen radicals, which are implicated in various pathological conditions .
  • Clinical Relevance: They have been proposed for use in treating patients suffering from breathing arrest and hypoxia induced by potassium cyanide poisoning .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Study:

  • In animal models, administration of this compound resulted in decreased swelling and pain associated with inflammatory responses, highlighting its therapeutic potential in conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, which can be beneficial in treating neurodegenerative diseases. It has been shown to protect neurons from oxidative stress and apoptosis .

Significant Observations:

  • The compound has been tested in models of cerebral ischemia, where it reduced neuronal death and improved functional outcomes following ischemic injury.

Antioxidant Activity

The antioxidant properties of this compound are notable. It has been found to scavenge free radicals effectively, thereby preventing oxidative damage to lipids and proteins .

Research Insights:

  • This property makes it suitable for use as an additive in food products to enhance shelf life by preventing rancidity due to lipid oxidation.

Industrial Applications

Due to its stability and effectiveness as an antioxidant, this compound is also explored for use in the formulation of cosmetics and personal care products. Its ability to inhibit oxidative degradation can enhance the longevity of these products .

Safety Profile

Despite its beneficial applications, it is essential to consider the safety profile of this compound. It is classified as harmful if swallowed and can cause skin irritation . Safety data sheets recommend handling it with care to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene ring with an amino group and a carboxylic acid group makes it a versatile compound with diverse applications .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Ongoing studies continue to uncover its potential, paving the way for new discoveries and innovations.

Biological Activity

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-Aminoindan-2-carboxylic acid) is a bicyclic compound characterized by a fused indene structure, featuring both an amino group and a carboxylic acid functional group. Its molecular formula is C10_{10}H11_{11}NO2_2, with a molecular weight of approximately 177.20 g/mol. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, including potential applications in treating various health conditions.

The biological activity of this compound is attributed to its structural components, particularly the amino and carboxylic acid groups. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating interactions with various biological targets. The mechanism of action involves modulation of enzyme activity, receptor binding, and influence on signal transduction pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, effectively scavenging free radicals and preventing oxidative stress-related damage in biological systems.
  • Antimicrobial Properties : Studies indicate that it may possess antimicrobial effects, making it a candidate for treating infections.
  • Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which could influence mood and cognition. This opens avenues for research into its applications in treating neurological disorders.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialExhibits activity against certain pathogens
NeuropharmacologicalPotential interaction with neurotransmitter receptors

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Antioxidant Efficacy : A study demonstrated that this compound significantly reduced markers of oxidative stress in cell cultures exposed to reactive oxygen species (ROS). The compound's ability to enhance cellular antioxidant defenses was highlighted as a key mechanism.
  • Neuroprotective Effects : In animal models of neurodegeneration, the administration of this compound showed promise in mitigating cognitive decline by modulating neurotransmitter systems. The results suggest that it could be beneficial in conditions such as Alzheimer's disease.
  • Antimicrobial Activity : Laboratory tests revealed that this compound displayed inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

1-amino-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTPGMNPPMMMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283668
Record name 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3927-71-7
Record name 3927-71-7
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Record name 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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